3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spirohydantoins. Spirohydantoins are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the spirohydantoin core: This can be achieved by reacting an appropriate diamine with a cyclic anhydride under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the spirohydantoin core with benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anticancer properties.
Pharmacology: The compound is investigated for its ability to modulate various biological pathways and its potential as a therapeutic agent.
Biochemistry: It is used in studies to understand its interaction with biological macromolecules and its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter release and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(4-Fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both the benzyl and 3-fluorophenylsulfonyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent by improving its stability, bioavailability, and specificity for certain biological targets .
Properties
IUPAC Name |
3-benzyl-8-(3-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-7-4-8-17(13-16)29(27,28)23-11-9-20(10-12-23)18(25)24(19(26)22-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGMPAITPCFUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.